4-(hydrazinecarbonyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(hydrazinecarbonyl)-N-phenylpiperidine-1-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a hydrazinecarbonyl moiety
Preparation Methods
The synthesis of 4-(hydrazinecarbonyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. One common synthetic route involves the reaction of piperidine with phenyl isocyanate to form N-phenylpiperidine-1-carboxamide. This intermediate is then reacted with hydrazine to introduce the hydrazinecarbonyl group, resulting in the final compound .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
4-(hydrazinecarbonyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to hydrazine or other reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(hydrazinecarbonyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive hydrazinecarbonyl group.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(hydrazinecarbonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-(hydrazinecarbonyl)-N-phenylpiperidine-1-carboxamide include other hydrazine derivatives and piperidine-based molecules. For example:
4-(hydrazinecarbonyl)phenylboronic acid pinacol ester: This compound also contains a hydrazinecarbonyl group and is used in similar research applications.
Hydrazinecarbonyl benzenesulfonamides: These compounds share the hydrazinecarbonyl moiety and have been studied for their antibacterial activity.
Properties
IUPAC Name |
4-(hydrazinecarbonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-16-12(18)10-6-8-17(9-7-10)13(19)15-11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXKEAUJNOPOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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